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Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazole

Cat. No.: B157041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Bromophenyl)imidazole, a key building block in medicinal chemistry and materials science.
This document compiles available spectroscopic information, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its
use in research and development. Detailed experimental protocols for acquiring such data are
also presented.

Spectroscopic Data Summary

Precise spectroscopic data for 1-(4-Bromophenyl)imidazole is not widely available in public
spectral databases. However, analysis of closely related structures and general principles of
spectroscopic interpretation allows for a reliable prediction of its spectral characteristics. The
following tables summarize the expected and reported data for 1-(4-Bromophenyl)imidazole
and its analogues.

Table 1: 1H NMR Spectroscopic Data
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Observed
Chemical Shift
Expected (8, ppm) for 2- Coupling
Proton _ . o
_ Chemical Shift (4- Multiplicity Constant (J,
Assignment
(8, ppm) Bromophenyl)-4 Hz)
,5-diphenyl-1H-
imidazole[1]
H-2' 7.50-7.70 8.12 Doublet ~8.5
7.51-7.58
H-3' 7.30-7.50 ] Doublet ~8.5
(multiplet)
H-2 7.80 - 8.00 - Singlet -
H-4 7.10-7.30 - Singlet -
H-5 7.10-7.30 - Singlet -

Table 2: 13C NMR Spectroscopic Data

Carbon Assignment

Observed Chemical Shift (9,
Expected Chemical Shift (3, ppm) for 2-(4-
ppm) Bromophenyl)-4,5-diphenyl-
1H-imidazole[1]

C-1' (C-Br) 120 - 125 121.9
C-2 132 -134 131.3
C-3 122 - 124 129.6
Cc-4' 137 -139 137.8
C-2 135-138 144.8
C-4 120 - 122 128.4
C-5 128 - 130 128.7

Table 3: IR Spectroscopic Data
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Observed Wavenumber (cm-
Expected Wavenumber (cm- 1) for 2-(4-
1) Bromophenyl)-4,5-diphenyl-
1H-imidazole[1]

Vibrational Mode

C-H stretch (Aromatic) 3100 - 3000 3030

C=C stretch (Aromatic) 1600 - 1450 1598, 1499, 1482, 1450
C-N stretch 1350 - 1250 1325 (implied)

C-Br stretch 700 - 500 501

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C9H7BrN2

Molecular Weight 223.07 g/mol [2]

Predicted m/z for [M+H]+ 222.98, 224.98 (isotopic peaks for Br)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of 1-(4-
Bromophenyl)imidazole.

Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of 1-(4-Bromophenyl)imidazole.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3,
DMSO-d6) in a clean, dry vial.
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o The 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of
400 MHz or higher.

o The spectrometer is locked to the deuterium signal of the solvent.
o Shimming is performed to optimize the magnetic field homogeneity.
o Data Acquisition:

o For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance sensitivity.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(4-Bromophenyl)imidazole.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o A small amount of the solid 1-(4-Bromophenyl)imidazole is placed directly onto the ATR
crystal.

e Instrument Setup:
o Abackground spectrum of the clean, empty ATR crystal is recorded.

o Data Acquisition:
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o The sample is brought into firm contact with the crystal using a pressure clamp.
o The IR spectrum is recorded, typically in the range of 4000-400 cm-1.

o The instrument's software automatically subtracts the background spectrum from the
sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(4-
Bromophenyl)imidazole.

Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Adilute solution of 1-(4-Bromophenyl)imidazole is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile).

e Instrument Setup:
o The mass spectrometer is calibrated using a standard of known mass.

o The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow)
are optimized for the analyte.

» Data Acquisition:

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatograph.

o The mass spectrum is acquired over a relevant m/z range.

o The presence of the characteristic isotopic pattern for bromine (79Br and 81Br in
approximately a 1:1 ratio) is a key diagnostic feature.

Visualizations
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1-(4-Bromophenyl)imidazole.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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